molecular formula C18H11F2N3 B2865624 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 171254-52-7

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2865624
CAS No.: 171254-52-7
M. Wt: 307.304
InChI Key: AEOXJOFUXUAPBN-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with amino, bis(4-fluorophenyl), and carbonitrile groups, which contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are photopolymerization processes . This compound is used as a fluorescent molecular sensor for monitoring different types of photopolymerization processes .

Mode of Action

This compound interacts with its targets by accelerating the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . It is particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Biochemical Pathways

The compound affects the photopolymerization pathway. All derivatives of this compound shift their fluorescence spectrum to shorter wavelengths upon free-radical and thiol-ene photopolymerization of the medium . This enables observation of the polymerization progress using the fluorescence intensity ratio ® as the progress indicator .

Pharmacokinetics

The compound’s ability to accelerate photopolymerization processes suggests that it may have a significant impact on the bioavailability of certain compounds in specific environments .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to accelerate photopolymerization processes . This acceleration is particularly noticeable in the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as light exposure. The compound is particularly effective under near UV light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of p-substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate (CaCO₃) in ethanol . This reaction forms intermediates that undergo further cyclization and substitution to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional group modifications.

Scientific Research Applications

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXJOFUXUAPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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